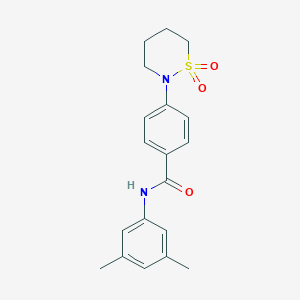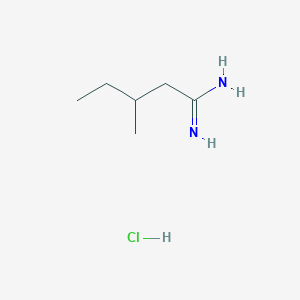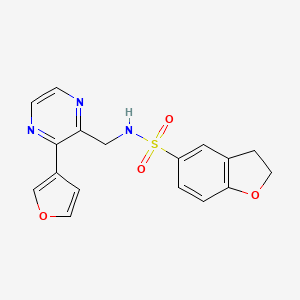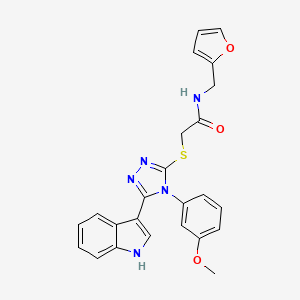![molecular formula C17H15NO6S B2710627 methyl 4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]benzoate CAS No. 2034567-22-9](/img/structure/B2710627.png)
methyl 4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a bifuran moiety
作用機序
Target of Action
Similar compounds, such as n-substituted 4-sulfamoylbenzoic acid derivatives, have been found to inhibit cytosolic phospholipase a2α (cpla2α), an enzyme involved in inflammatory responses .
Mode of Action
Based on its structural similarity to other sulfamoylbenzoic acid derivatives, it may interact with its target enzyme through a mechanism involving nucleophilic substitution or free radical reactions .
Biochemical Pathways
If it indeed inhibits cpla2α like its structural analogs, it could potentially affect the arachidonic acid cascade, a pathway involved in inflammation .
Result of Action
If it indeed inhibits cpla2α like its structural analogs, it could potentially reduce the production of inflammatory mediators .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the bifuran moiety. This can be achieved through a Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . The reaction conditions often involve a palladium catalyst, a boronic acid derivative, and a suitable base in an organic solvent.
Once the bifuran moiety is prepared, it is reacted with a sulfonamide derivative to form the sulfamoyl group. This step may involve the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the sulfonamide bond.
Finally, the benzoate ester is introduced through an esterification reaction, typically using methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.
Reduction: The ester and sulfonamide groups can be reduced under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety would yield quinone derivatives, while reduction of the ester group would yield the corresponding alcohol.
科学的研究の応用
Methyl 4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfamoyl and ester groups.
Industry: It can be used in the production of advanced materials with unique properties.
類似化合物との比較
Similar Compounds
Methyl 4-(N-(butylcarbamoyl)sulfamoyl)benzoate: Similar structure but with a butyl group instead of the bifuran moiety.
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds share the sulfamoylbenzoic acid core but differ in the substituents attached to the sulfonamide nitrogen.
Uniqueness
Methyl 4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)benzoate is unique due to the presence of the bifuran moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
methyl 4-[[5-(furan-3-yl)furan-2-yl]methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6S/c1-22-17(19)12-2-5-15(6-3-12)25(20,21)18-10-14-4-7-16(24-14)13-8-9-23-11-13/h2-9,11,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOUOTQYVLLKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2710545.png)
![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2710548.png)

![2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2710550.png)
![{1,1-difluorospiro[2.5]octan-6-yl}methanamine hydrochloride](/img/structure/B2710554.png)


![N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-1-carboxamide](/img/structure/B2710557.png)
![ethyl (2E)-3,4-dimethyl-2-({3-oxo-3H-benzo[f]chromene-2-carbonyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2710558.png)


![3-[4-(5-Chlorothiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2710561.png)
![2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2710562.png)
![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2710565.png)
